
(2-Chloro-4-cyclopropyl-5-methylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acids, including (2-Chloro-4-cyclopropyl-5-methylphenyl)boronic acid, are crucial in organic synthesis due to their versatility in cross-coupling reactions, such as the Suzuki reaction. Their ability to form stable covalent bonds with various organic substrates allows for the creation of complex molecular structures, making them valuable in the synthesis of pharmaceuticals, materials science, and organic chemistry (Tyrrell & Brookes, 2003).
Synthesis Analysis
The synthesis of this compound involves multiple steps, starting from basic boronic acids or esters. Techniques such as cyclopropanation using Pd(II) acetate as a catalyst and the use of diazomethane have been employed to achieve the desired cyclopropyl boronic esters with high enantiomeric purity (Luithle & Pietruszka, 1997). Furthermore, the stabilization of these compounds through conversion into MIDA boronates enables their use in cross-coupling reactions, significantly expanding their applicability (Knapp, Gillis, & Burke, 2009).
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the boron atom's ability to engage in reversible covalent interactions with diols and other hydroxyl-containing compounds. This unique feature is crucial for their application in dynamic covalent chemistry, enabling the formation of complex architectures and polymers (Severin, 2009).
Chemical Reactions and Properties
Boronic acids participate in a wide range of chemical reactions, including Suzuki-Miyaura cross-coupling, which is facilitated by their ability to form boronate complexes with various partners. This reactivity is essential for constructing biaryl and heteroaryl structures, commonly found in pharmaceuticals and organic materials (Kinzel, Zhang, & Buchwald, 2010).
Physical Properties Analysis
The physical properties of boronic acids, such as solubility, melting point, and stability, are influenced by their molecular structure and the presence of substituents. For example, cyclopropyl and heterocyclic boronic acids exhibit different behaviors in solution and solid-state, affecting their reactivity and application in synthesis (Liskey & Hartwig, 2013).
Chemical Properties Analysis
Boronic acids' chemical properties, including acidity, reactivity towards electrophiles and nucleophiles, and participation in catalysis, are central to their utility in organic synthesis. Their ability to act as Lewis acids or bases, depending on the reaction conditions, enables a broad range of transformations (Hall, 2019).
Scientific Research Applications
Boronic Ester Applications in Macrocyclic Chemistry
Boronic esters, including derivatives similar to (2-Chloro-4-cyclopropyl-5-methylphenyl)boronic acid, have significant applications in macrocyclic chemistry. Fárfan et al. (1999) discussed the use of various aryl boronic acids, including 3-chlorophenyl and 4-chlorophenyl derivatives, in the creation of tetrameric and dimeric boronates. These compounds are important due to their structural and interaction properties, which are valuable in the study of macrocyclic compounds (Fárfan et al., 1999).
Stabilization and Cross-Coupling of Unstable Boronic Acids
Knapp et al. (2009) explored a method to stabilize unstable boronic acids, including cyclopropyl derivatives, by converting them into air-stable MIDA boronates. This method enhances the utility of these boronic acids as building blocks in cross-coupling reactions, significantly expanding their applicability in organic synthesis (Knapp et al., 2009).
Synthesis of Organic Compounds
Fluorescence Quenching Studies
The study of boronic acid derivatives, such as 5-chloro-2-methoxyphenyl boronic acid, in fluorescence quenching provides insights into the interaction of these compounds with other molecules. Geethanjali et al. (2015) investigated this interaction, contributing to a deeper understanding of boronic acid derivatives' behavior in various environments, which can be crucial in sensing and analytical applications (Geethanjali et al., 2015).
Suzuki Reaction and Biphenyl Synthesis
Tyrrell et al. (2003) discussed the role of heterocyclic boronic acids, similar to this compound, in Suzuki reactions. These reactions are essential for synthesizing biphenyls, demonstrating the significance of boronic acids in organic chemistry (Tyrrell et al., 2003).
Mechanism of Action
Target of Action
The primary target of (2-Chloro-4-cyclopropyl-5-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
As a boronic acid, it is generally considered to be stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The molecular effect of the compound’s action is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, contributing to the development of new pharmaceuticals and materials .
Action Environment
The action of this compound is influenced by various environmental factors. The SM coupling reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound can act effectively in a variety of environments.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (2-Chloro-4-cyclopropyl-5-methylphenyl)boronic acid are largely defined by its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium catalyst
Molecular Mechanism
The molecular mechanism of this compound is best understood in the context of Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid undergoes transmetalation, transferring an organic group to a palladium catalyst . This process involves binding interactions with the palladium catalyst and can lead to changes in the reactivity of the boronic acid .
properties
IUPAC Name |
(2-chloro-4-cyclopropyl-5-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BClO2/c1-6-4-9(11(13)14)10(12)5-8(6)7-2-3-7/h4-5,7,13-14H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGOFIZBAWEZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C2CC2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



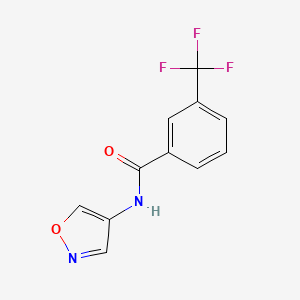
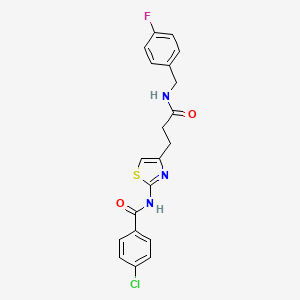

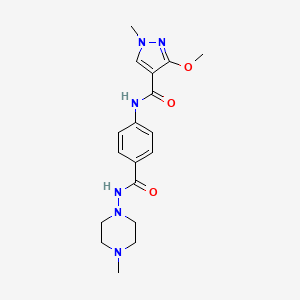
![3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2490215.png)
![[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2490217.png)
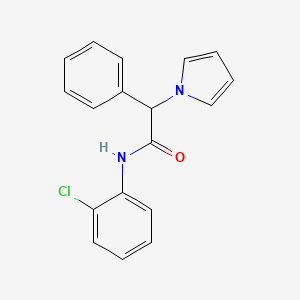
![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2490221.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2490223.png)
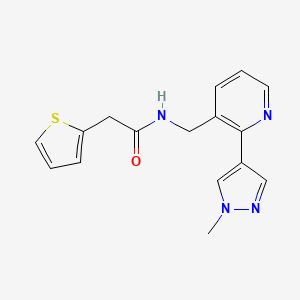

![methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2490230.png)